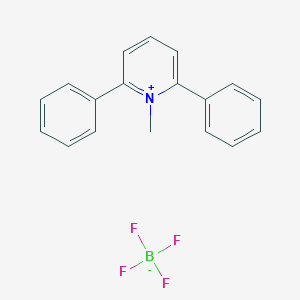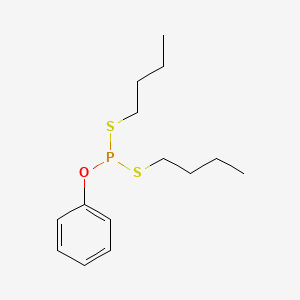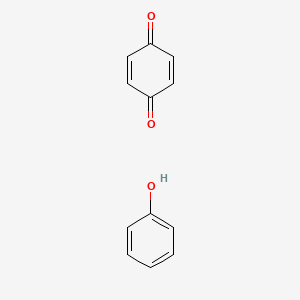
1-Methyl-2,6-diphenylpyridin-1-ium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate is a heterocyclic compound with a unique structure that includes a pyridinium core substituted with methyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate typically involves the alkylation of 2,6-diphenylpyridine with methyl iodide in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions may vary, but typical conditions include room temperature to moderate heating and the use of solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-methylated or de-phenylated compounds
Aplicaciones Científicas De Investigación
1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate has several scientific research applications, including:
Chemistry: Used as a catalyst or reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate include:
- 2,6-diphenylpyridine
- 1-methylpyridinium salts
- Tetrafluoroborate salts of other heterocyclic compounds
Uniqueness
What sets 1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate apart from similar compounds is its unique combination of a pyridinium core with methyl and phenyl substitutions, along with the tetrafluoroborate counterion. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
42590-16-9 |
|---|---|
Fórmula molecular |
C18H16BF4N |
Peso molecular |
333.1 g/mol |
Nombre IUPAC |
1-methyl-2,6-diphenylpyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C18H16N.BF4/c1-19-17(15-9-4-2-5-10-15)13-8-14-18(19)16-11-6-3-7-12-16;2-1(3,4)5/h2-14H,1H3;/q+1;-1 |
Clave InChI |
PJKRGQHJYDHIAT-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.C[N+]1=C(C=CC=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-pyridin-3-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14147452.png)


![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B14147485.png)



![2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14147504.png)


![N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide](/img/structure/B14147521.png)

![[5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](cyclopropyl)methanone](/img/structure/B14147532.png)
![Tert-butyl 4-[(1-phenylethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14147546.png)
